1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

CAS No.: 202991-78-4

Cat. No.: VC3343217

Molecular Formula: C12H25N3

Molecular Weight: 211.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202991-78-4 |

|---|---|

| Molecular Formula | C12H25N3 |

| Molecular Weight | 211.35 g/mol |

| IUPAC Name | 1-piperidin-4-yl-4-propan-2-ylpiperazine |

| Standard InChI | InChI=1S/C12H25N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h11-13H,3-10H2,1-2H3 |

| Standard InChI Key | PXULXXQIHKDVRK-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCN(CC1)C2CCNCC2 |

| Canonical SMILES | CC(C)N1CCN(CC1)C2CCNCC2 |

Introduction

Chemical Properties and Structure

Basic Identification and Structural Features

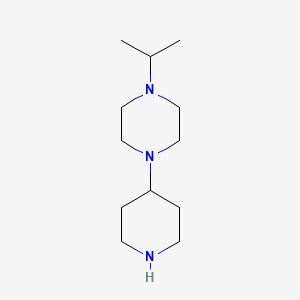

1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine (CAS Number: 202991-78-4) is a heterocyclic organic compound characterized by its distinct molecular structure containing two nitrogen-rich ring systems. The compound features a piperazine ring with an isopropyl (propan-2-yl) substituent connected to one nitrogen atom, while the other nitrogen of the piperazine is bonded to a piperidin-4-yl group. This structural arrangement creates a molecule with multiple basic nitrogen centers that can participate in various chemical interactions and biological activities .

The compound has a molecular formula of C₁₂H₂₅N₃, indicating its carbon-hydrogen-nitrogen composition. With a molecular weight of 211.35 g/mol, it falls within the range of small molecule compounds that often demonstrate favorable drug-like properties in terms of absorption and distribution within biological systems .

Chemical Identifiers and Nomenclature

For proper identification and classification in chemical databases and literature, 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is associated with several standard identifiers as outlined in Table 1.

Table 1: Chemical Identifiers of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine

| Identifier Type | Value |

|---|---|

| CAS Number | 202991-78-4 |

| Chemical Formula | C₁₂H₂₅N₃ |

| Molecular Weight | 211.35 g/mol |

| MDL Number | MFCD11586674 |

| PubChem CID | 28283030 |

| IUPAC Name | 1-piperidin-4-yl-4-propan-2-ylpiperazine |

| Standard InChI | InChI=1S/C12H25N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h11-13H,3-10H2,1-2H3 |

| InChI Key | PXULXXQIHKDVRK-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCN(CC1)C2CCNCC2 |

Synthesis and Production Methods

Production and Scale-up Considerations

American Elements lists 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine in their catalog of life science products, indicating commercial production of this compound. The company notes that this compound can be produced in various volumes including bulk quantities and can be customized to specific requirements. Production capabilities include achieving high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and conforming to various standard grades including military specifications, ACS, reagent, technical, pharmaceutical, optical, semiconductor, and electronics grades .

This flexibility in production standards suggests established synthetic protocols that can be adapted to different quality requirements depending on the intended application of the compound.

Chemical Reactivity and Structure-Activity Relationships

Reactivity Profile

The structure of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine contains multiple nitrogen atoms that contribute to its chemical reactivity profile. The piperazine and piperidine rings both contain secondary and tertiary amine functionalities that can participate in various reactions typical of amines, including nucleophilic substitutions, acylations, and salt formation with acids .

Understanding the protonation states of these nitrogen-containing heterocycles is crucial for predicting reactivity and biological activity. Studies on related compounds containing piperazine and piperidine moieties have revealed significant differences in their basicity and protonation behavior. For example, research on dual-acting histamine H3 and sigma-1 receptor ligands has shown that piperidine derivatives in their protonated form can form essential salt bridge interactions with receptor binding pockets, which is responsible for high biological activity .

Structure-Activity Relationships

Although specific structure-activity relationship (SAR) data for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is limited in the provided search results, insights can be gained from studies on related compounds. The piperazine-piperidine scaffold appears in numerous bioactive molecules, particularly those targeting neuroreceptor systems.

Research on related compounds suggests that the nature of the heterocyclic rings (piperazine versus piperidine) can significantly influence binding affinity and selectivity toward different receptors. For instance, closely related compounds differing only in the piperazine/piperidine moiety have shown markedly different affinities for sigma-1 receptors . This indicates that the specific arrangement in 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine might confer unique receptor binding properties.

Physical and Analytical Characterization

Analytical Techniques for Identification

The characterization and quality control of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine typically involve various analytical techniques common in organic chemistry and pharmaceutical analysis. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and chromatographic methods such as high-performance liquid chromatography (HPLC) .

For compounds containing multiple nitrogen atoms like 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, techniques that can elucidate protonation states are particularly valuable. Potentiometric titration studies on related compounds have revealed important insights into the basicity of different nitrogen centers in piperazine and piperidine structures, which influence their behavior in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume